3-(2-Methoxyethoxy)-5-methylbenzoic acid
CAS No.:
Cat. No.: VC13804494
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O4 |
---|---|
Molecular Weight | 210.23 g/mol |
IUPAC Name | 3-(2-methoxyethoxy)-5-methylbenzoic acid |
Standard InChI | InChI=1S/C11H14O4/c1-8-5-9(11(12)13)7-10(6-8)15-4-3-14-2/h5-7H,3-4H2,1-2H3,(H,12,13) |
Standard InChI Key | AODNGGKDPFJJDA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OCCOC)C(=O)O |
Canonical SMILES | CC1=CC(=CC(=C1)OCCOC)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoic acid core modified with two functional groups: a 2-methoxyethoxy chain at the 3-position and a methyl group at the 5-position (Figure 1). This arrangement introduces both hydrophobic (methyl) and hydrophilic (methoxyethoxy) regions, influencing its solubility and reactivity. The IUPAC name, 3-(2-methoxyethoxy)-5-methylbenzoic acid, reflects this substitution pattern.
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄O₄ | |
Molecular Weight | 210.23 g/mol | |
CAS Number | 1662714-69-3 | |
PubChem CID | 117925080 | |
SMILES | CC1=CC(=CC(=C1)OCCOC)C(=O)O | |
InChIKey | AODNGGKDPFJJDA-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Patent-Based Synthesis Route
A Chinese patent (CN107778167A) outlines a two-step synthesis starting from 2,6-dichlorotoluene :
Step 1: Nucleophilic Substitution
2,6-Dichlorotoluene reacts with sodium methoxide in DMF under catalytic Cu(I) conditions (e.g., stannous chloride) at 100–120°C to yield 2-methyl-3-chloroanisole. This step achieves regioselective methoxylation at the 3-position .
Step 2: Grignard Reaction and Carboxylation
2-Methyl-3-chloroanisole undergoes a Grignard reaction with bromoethane and magnesium in THF, followed by carboxylation with dry ice (-10°C). Acidic workup yields the final product with a reported purity of 98.8% .
Table 2: Reaction Conditions and Yields
Parameter | Step 1 | Step 2 |
---|---|---|
Temperature | 100–120°C | -10°C to 50°C |
Catalyst | Cu(I) salts | Magnesium |
Solvent | DMF | THF |
Yield | 85–90% | 75–80% |
Alternative Pathways
Comparative Analysis with Related Benzoic Acid Derivatives
Table 3: Structural and Functional Comparison
The 2-methoxyethoxy chain in 3-(2-Methoxyethoxy)-5-methylbenzoic acid provides greater conformational flexibility compared to the rigid methoxy group in its analog, potentially enhancing binding affinity in target proteins .
Future Research Directions
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